molecular formula C25H18 B14331423 Phenanthrene, 9-(1-naphthalenylmethyl)- CAS No. 110282-72-9

Phenanthrene, 9-(1-naphthalenylmethyl)-

Cat. No.: B14331423
CAS No.: 110282-72-9
M. Wt: 318.4 g/mol
InChI Key: BTBWTGWLCGXRKZ-UHFFFAOYSA-N
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Description

Significance of the Phenanthrene (B1679779) Scaffold in Advanced Chemical Research

The phenanthrene nucleus is a versatile scaffold in various fields of chemical research. Its rigid, planar structure and rich electron system make it an important building block in the synthesis of dyes, plastics, and liquid crystals. sigmaaldrich.com In medicinal chemistry, the phenanthrene core is found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including analgesic, antimalarial, and cytotoxic properties. researchgate.netresearchgate.netplantarchives.org Furthermore, phenanthrene derivatives are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs), due to their photophysical properties. google.com

The Unique Structural and Electronic Attributes of Substituted Phenanthrene Derivatives

The introduction of substituents onto the phenanthrene core can significantly alter its physical, chemical, and electronic properties. The position and nature of these substituents influence the molecule's conformation, solubility, and reactivity. d-nb.info For instance, the electronic properties of phenanthrene derivatives can be tuned by introducing electron-donating or electron-withdrawing groups, which affects their absorption and emission spectra, as well as their charge transport characteristics. researchgate.net The steric bulk of substituents can also play a crucial role in the solid-state packing of these molecules, which is a key factor in the performance of organic electronic devices.

Research Scope and Focus on Phenanthrene, 9-(1-naphthalenylmethyl)-

This article focuses specifically on the chemical compound Phenanthrene, 9-(1-naphthalenylmethyl)-. This molecule features a naphthalenylmethyl group attached to the 9-position of the phenanthrene core. The 9-position of phenanthrene is known to be a reactive site, making it a common point for substitution. rsc.org The introduction of a bulky, aromatic naphthalenylmethyl group is expected to impart unique steric and electronic properties to the phenanthrene scaffold.

The following table provides the chemical identifiers for the core structures mentioned in this article.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Phenanthrene85-01-8C₁₄H₁₀178.23
Naphthalene (B1677914)91-20-3C₁₀H₈128.17

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110282-72-9

Molecular Formula

C25H18

Molecular Weight

318.4 g/mol

IUPAC Name

9-(naphthalen-1-ylmethyl)phenanthrene

InChI

InChI=1S/C25H18/c1-3-12-22-18(8-1)10-7-11-19(22)16-21-17-20-9-2-4-13-23(20)25-15-6-5-14-24(21)25/h1-15,17H,16H2

InChI Key

BTBWTGWLCGXRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Synthetic Methodologies for Phenanthrene, 9 1 Naphthalenylmethyl and Analogous Highly Substituted Phenanthrenes

Direct Functionalization Approaches at the C9 Position of Phenanthrene (B1679779)

Directly substituting the C9 position of a phenanthrene nucleus is a primary strategy for synthesizing 9-substituted derivatives. The C9 and C10 positions of phenanthrene are known to be the most reactive sites for electrophilic attack, a characteristic attributed to the preservation of two intact benzene (B151609) rings in the corresponding arenium ion intermediate, which maximizes resonance stabilization. quora.comlibretexts.org

Cross-Coupling Strategies for Naphthalenylmethyl Attachment

Modern cross-coupling reactions provide a powerful toolkit for forming carbon-carbon bonds. While direct C-H activation and subsequent alkylation at the C9 position of phenanthrene with a naphthalenylmethyl halide is challenging, a more viable approach involves a pre-functionalized phenanthrene, such as 9-bromophenanthrene (B47481). This key intermediate is readily synthesized by the bromination of phenanthrene. chemicalbook.comorgsyn.org

Once 9-bromophenanthrene is obtained, it can be utilized in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, would involve the reaction of 9-bromophenanthrene with a naphthalenylmethylboronic acid or ester derivative. nih.govwikipedia.org This reaction is widely used for its tolerance of a broad range of functional groups and relatively mild reaction conditions. nih.gov A hypothetical reaction scheme is presented below:

Reaction Scheme: Suzuki-Miyaura Coupling

9-Bromophenanthrene + (1-Naphthalenylmethyl)boronic acid ---[Pd Catalyst, Base]---> Phenanthrene, 9-(1-naphthalenylmethyl)-

Similarly, other cross-coupling protocols like the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) could be employed, each offering distinct advantages in terms of reactivity and substrate scope. The successful application of 9-bromophenanthrene in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids has been documented, suggesting the feasibility of this approach for attaching a naphthalenylmethyl group.

Electrophilic Substitution Pathways for C-C Bond Formation at C9

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. The Friedel-Crafts reaction, in particular, is a classic method for forming C-C bonds. rsc.orgrsc.org However, direct Friedel-Crafts alkylation of phenanthrene with a naphthalenylmethyl halide is likely to be problematic due to issues such as polysubstitution and carbocation rearrangements.

A more controlled approach is Friedel-Crafts acylation. Phenanthrene can be acylated at the C9 position under specific conditions. For example, acetylation of phenanthrene in ethylene (B1197577) dichloride yields the 9-acetylphenanthrene (B180964) as the major product. rsc.org Similarly, benzoylation can also be directed to the C9 position. rsc.org Following acylation, the resulting ketone can be converted to the desired methylene-linked structure through reduction methods such as the Clemmensen or Wolff-Kishner reduction.

Two-Step Acylation-Reduction Sequence:

Friedel-Crafts Acylation: Phenanthrene + 1-Naphthoyl chloride ---[Lewis Acid]--> 9-(1-Naphthoyl)phenanthrene

Reduction: 9-(1-Naphthoyl)phenanthrene ---[Reduction]--> Phenanthrene, 9-(1-naphthalenylmethyl)-

This two-step sequence offers better control and regioselectivity compared to direct alkylation.

Annulation and Cyclization Reactions for Constructing the Substituted Phenanthrene Framework

An alternative to functionalizing a pre-existing phenanthrene ring is to construct the entire polycyclic aromatic hydrocarbon (PAH) framework with the desired substituents already in place on the precursors.

Multi-component Reactions Incorporating Naphthalene (B1677914) Precursors

Multi-component reactions (MCRs) and domino reactions offer an efficient pathway to complex molecules in a single operation. Palladium-catalyzed domino one-pot reactions have been developed for the synthesis of phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. beilstein-journals.org By carefully selecting the starting materials, it is conceivable to design a reaction where a naphthalene-containing fragment is incorporated into the final phenanthrene structure. Organocatalytic benzannulation also represents a versatile strategy for assembling polysubstituted arenes from various building blocks under mild conditions. rsc.orgnih.gov

Catalytic Cyclizations (e.g., Palladium-catalyzed, Chromium-catalyzed)

Transition metal-catalyzed cyclization reactions are among the most powerful methods for synthesizing substituted phenanthrenes. beilstein-journals.org These reactions typically involve the intramolecular cyclization of suitably designed precursors.

Palladium-catalyzed C-H annulation of 2-biaryl triflates with alkynes is an effective method for preparing a variety of substituted phenanthrenes. researchgate.netnih.gov A strategy for the target molecule could involve a biaryl precursor where one of the aryl rings is a naphthalene derivative, which then undergoes cyclization to form the phenanthrene core. Palladium-catalyzed Heck reactions have also been utilized to synthesize phenanthrene derivatives. espublisher.comespublisher.com

The table below summarizes various catalytic systems used for the synthesis of substituted phenanthrenes.

Catalyst SystemPrecursor TypeReaction TypeReference
Palladium(II) Acetate2-Biaryl Triflates and AlkynesC-H Annulation nih.gov
Palladium/NorbornadieneAryl Iodides and ortho-Bromobenzoyl ChloridesDomino Reaction beilstein-journals.org
Gold CatalystsAlkylidenecyclopropane-Containing 1,5-EnynesCyclization-Oxidation acs.org
Copper CatalystsGrignard Reagents and NitrilesAnnulation nih.gov

Derivatization from Pre-functionalized Phenanthrene Intermediates

This strategy involves the initial synthesis of a phenanthrene core bearing a reactive functional group at the C9 position, which is then converted to the target naphthalenylmethyl substituent. 9-Phenanthrenol (9-hydroxyphenanthrene) is a particularly useful intermediate in this regard. rsc.orgrsc.org

The synthesis of 9-phenanthrenol can be achieved through various methods, including cascade palladium-catalyzed reactions. researchgate.net Once obtained, the hydroxyl group of 9-phenanthrenol can be transformed into a good leaving group, such as a triflate (OTf). The resulting 9-phenanthrenyl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions, similar to 9-bromophenanthrene. This would allow for a Suzuki-Miyaura coupling with (1-naphthalenylmethyl)boronic acid.

Synthetic Route via 9-Phenanthrenol:

Synthesis of 9-Phenanthrenol: Various methods, e.g., from phenanthrene.

Triflation: 9-Phenanthrenol + Triflic Anhydride ---> 9-Phenanthrenyl triflate.

Cross-Coupling: 9-Phenanthrenyl triflate + (1-Naphthalenylmethyl)boronic acid ---[Pd Catalyst, Base]---> Phenanthrene, 9-(1-naphthalenylmethyl)-.

This approach offers a robust and versatile route to the title compound and its analogs, leveraging the well-established chemistry of phenols and their derivatives in cross-coupling reactions. rsc.orgrsc.orgresearchgate.net

Strategies Utilizing 9-Halophenanthrene Derivatives

A cornerstone in the synthesis of 9-substituted phenanthrenes is the use of 9-halophenanthrenes, most commonly 9-bromophenanthrene, as a versatile starting material. nih.gov The halogen atom serves as an excellent leaving group or a handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents.

One of the most powerful techniques in this category is the palladium-catalyzed cross-coupling reaction. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of C-C bonds between the 9-position of phenanthrene and a suitable coupling partner. quimicaorganica.orgresearchgate.net For the synthesis of Phenanthrene, 9-(1-naphthalenylmethyl)-, a plausible approach would involve a Suzuki coupling between 9-bromophenanthrene and a (1-naphthalenylmethyl)boronic acid or ester. Alternatively, a Heck-type reaction could be envisioned between 9-bromophenanthrene and 1-vinylnaphthalene, followed by reduction of the resulting double bond. espublisher.comespublisher.com

Research into the synthesis of 3,9-disubstituted phenanthrene analogues has highlighted the utility of 9-bromophenanthrene intermediates. For instance, methyl 9-bromophenanthrene-3-carboxylate has been used as a key precursor. nih.gov This intermediate can undergo various palladium-catalyzed couplings to introduce diverse groups at the 9-position.

Another strategy involves the conversion of a 9-substituted phenanthrene into a derivative that is amenable to nucleophilic substitution. For example, phenanthrene-9-carboxylic acid can be reduced to the corresponding alcohol, which is then converted to 9-(bromomethyl)phenanthrene. nih.gov This haloalkane derivative can subsequently react with a suitable nucleophile, such as a naphthalenylmethyl organometallic reagent, to yield the target compound.

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions used to synthesize substituted phenanthrenes, which could be adapted for the synthesis of Phenanthrene, 9-(1-naphthalenylmethyl)-.

Reaction Type9-Halophenanthrene DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Heck Coupling Methyl 9-bromophenanthrene-3-carboxylateMethyl acrylatePd(OAc)₂ / PPh₃Cs₂CO₃DMFGood
Suzuki Coupling 9-BromophenanthreneArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol (B145695)/WaterModerate to High
Nucleophilic Substitution 9-(Bromomethyl)phenanthreneVarious Nucleophiles--DMF50-90

This table presents generalized conditions based on literature for analogous reactions and serves as a predictive guide for the synthesis of the target compound. nih.govnih.gov

Coupling Reactions with Naphthalene-Derived Organometallics

An alternative and complementary approach involves the reaction of naphthalene-derived organometallic reagents with an electrophilic phenanthrene derivative. This strategy reverses the polarity of the reacting species compared to the methods described above. The naphthalene moiety is rendered nucleophilic, typically as an organolithium or Grignard reagent, and attacks an electrophilic center at the 9-position of the phenanthrene ring.

For the synthesis of Phenanthrene, 9-(1-naphthalenylmethyl)-, a (1-naphthalenylmethyl)magnesium halide (a Grignard reagent) or (1-naphthalenylmethyl)lithium could be prepared from the corresponding 1-(halomethyl)naphthalene. This highly reactive organometallic species would then be reacted with a suitable phenanthrene electrophile. A common choice for the electrophile is 9-bromophenanthrene, where the organometallic reagent would displace the bromide in a coupling reaction, often catalyzed by a transition metal like palladium or nickel.

Another viable electrophile is phenanthrene-9-carbaldehyde. The addition of the naphthalenylmethyl organometallic reagent to the aldehyde would form a secondary alcohol. Subsequent deoxygenation of this alcohol, for instance via a Barton-McCombie deoxygenation, would yield the final target molecule, Phenanthrene, 9-(1-naphthalenylmethyl)-.

The use of organocadmium reagents for coupling aromatic moieties to other molecules has also been reported, suggesting that a (1-naphthalenylmethyl)cadmium reagent could potentially be used in a similar coupling reaction. nih.gov The choice of the organometallic reagent and the specific reaction conditions would be crucial to optimize the yield and minimize side reactions.

The following table outlines a hypothetical, yet chemically sound, reaction scheme based on this strategy.

StepReactant 1Reactant 2Reagents/ConditionsIntermediate/Product
1 1-(Bromomethyl)naphthaleneMagnesium turningsAnhydrous Diethyl Ether(1-Naphthalenylmethyl)magnesium bromide
2 Phenanthrene-9-carbaldehyde(1-Naphthalenylmethyl)magnesium bromide1. Diethyl Ether, 2. H₃O⁺ workup1-(9-Phenanthrenyl)-1-(1-naphthalenyl)methanol
3 1-(9-Phenanthrenyl)-1-(1-naphthalenyl)methanolThiocarbonyldiimidazole, then AIBN, Bu₃SnHToluene, refluxPhenanthrene, 9-(1-naphthalenylmethyl)-

This table outlines a plausible multi-step synthetic route. AIBN = Azobisisobutyronitrile.

These synthetic methodologies, leveraging either a reactive 9-halophenanthrene or a nucleophilic naphthalene-derived organometallic, provide a robust toolkit for the targeted synthesis of Phenanthrene, 9-(1-naphthalenylmethyl)- and other structurally complex, highly substituted phenanthrene derivatives.

Elucidation of Reaction Mechanisms and Transformation Pathways of Phenanthrene, 9 1 Naphthalenylmethyl

Mechanistic Investigations of C-C Bond Formation During Synthesis

The synthesis of Phenanthrene (B1679779), 9-(1-naphthalenylmethyl)- involves the formation of a crucial carbon-carbon bond between the 9-position of the phenanthrene nucleus and the methylene (B1212753) carbon of the 1-naphthalenylmethyl group. While specific literature on the synthesis of this exact molecule is scarce, its formation can be understood through established organometallic and coupling reactions. Several plausible synthetic routes with distinct mechanistic pathways can be proposed.

One common approach involves the use of a Grignard reagent. In this method, 9-bromophenanthrene (B47481) is reacted with magnesium metal to form the corresponding Grignard reagent, 9-phenanthrylmagnesium bromide. orgsyn.orgorgsyn.orgnih.gov This organometallic intermediate is a potent nucleophile. The subsequent reaction with 1-(chloromethyl)naphthalene, an electrophilic substrate, proceeds via an SN2-type mechanism. google.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic methylene carbon of 1-(chloromethyl)naphthalene, displacing the chloride leaving group and forming the desired C-C bond.

Alternatively, the Wittig reaction offers another viable synthetic pathway. youtube.com This reaction would involve the preparation of a phosphonium (B103445) ylide from 1-naphthylmethylphosphonium salt. The ylide, a powerful nucleophile, can then react with 9-phenanthrenecarboxaldehyde. The reaction proceeds through a betaine (B1666868) intermediate, which subsequently collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene, 9-(1-naphthalenylmethylene)phenanthrene, and triphenylphosphine (B44618) oxide. A final reduction step, for instance, catalytic hydrogenation, would be necessary to saturate the double bond and yield the target molecule, Phenanthrene, 9-(1-naphthalenylmethyl)-.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, also provide a powerful tool for the synthesis of such substituted PAHs. rsc.orgnih.govuwindsor.caresearchgate.netepa.gov This would involve the reaction of a phenanthrene-9-boronic acid derivative with 1-(halomethyl)naphthalene in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the naphthalene (B1677914) derivative, followed by transmetalation with the phenanthrene-boron compound, and finally reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Synthetic Method Key Intermediates Reaction Type
Grignard Reaction9-Phenanthrylmagnesium bromideNucleophilic Substitution (SN2)
Wittig Reaction1-Naphthylmethylphosphonium ylide, OxaphosphetaneNucleophilic Addition, Elimination
Suzuki-Miyaura CouplingPalladium(II) intermediate, OrganoboraneOxidative Addition, Transmetalation, Reductive Elimination

Electrophilic Aromatic Substitution Reactivity Profiling

The presence of two large aromatic systems in Phenanthrene, 9-(1-naphthalenylmethyl)- makes its electrophilic aromatic substitution (EAS) profile complex, with substitution possible on either the phenanthrene or the naphthalene ring. The outcome of such reactions is governed by the inherent reactivity of the parent PAHs and the electronic and steric effects of the substituents. wikipedia.orglibretexts.orguomustansiriyah.edu.iqwikipedia.orgpnas.orgacs.orgyoutube.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The 1-naphthalenylmethyl group attached to the 9-position of the phenanthrene ring acts as an activating, ortho-, para-directing group. savemyexams.comorganicchemistrytutor.comyoutube.com This is due to the electron-donating nature of the alkyl group (the methylene bridge) via an inductive effect. Consequently, electrophilic attack on the phenanthrene ring will be directed to the positions ortho and para to the 9-position. However, the structure of phenanthrene means that the positions are not equivalent to those in a simple benzene (B151609) ring. The most reactive positions on the unsubstituted phenanthrene ring for electrophilic attack are the 9 and 10 positions. quora.comlibretexts.org With the 9-position already substituted, the 10-position becomes a highly likely site for electrophilic attack. The other positions on the phenanthrene ring (1, 2, 3, 4, 5, 6, 7, and 8) are less reactive.

Conversely, the phenanthren-9-ylmethyl group on the naphthalene ring also acts as an activating, ortho-, para-directing group. The most reactive position on the unsubstituted naphthalene ring is the 1-position (alpha-position). libretexts.org With the 1-position occupied, electrophilic attack will be directed to the other alpha-positions (4, 5, and 8) and the para-position (4-position). The 2-position (beta-position) is also activated.

Aromatic Ring Substituent Directing Effect Predicted Major Substitution Positions
Phenanthrene1-NaphthalenylmethylActivating, Ortho-, Para-directing10, 8
NaphthalenePhenanthren-9-ylmethylActivating, Ortho-, Para-directing4, 5, 8

The large size of the 1-naphthalenylmethyl group will exert significant steric hindrance, which will play a crucial role in determining the final product distribution in EAS reactions. uomustansiriyah.edu.iqyoutube.com On the phenanthrene ring, while the 10-position is electronically favored, attack at this position will experience some steric hindrance from the adjacent bulky substituent. The 8-position, being further away, might be sterically more accessible. The balance between electronic activation and steric hindrance will ultimately determine the regioselectivity. pnas.org

Similarly, on the naphthalene ring, the positions ortho to the phenanthren-9-ylmethyl group (the 2 and 8a positions) will be sterically hindered. Therefore, electrophilic attack is more likely to occur at the less hindered 4- and 5-positions. The electronic donating effect of the substituent will activate all ortho and para positions, but the steric bulk will disfavor attack at the most crowded sites. uomustansiriyah.edu.iqyoutube.com

Radical Reaction Pathways

The methylene bridge in Phenanthrene, 9-(1-naphthalenylmethyl)- is a key site for radical reactions. The C-H bonds at this benzylic position are relatively weak and susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical is stabilized by delocalization of the unpaired electron over both the phenanthrene and naphthalene ring systems.

A common radical reaction at the benzylic position is halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide). masterorganicchemistry.com This reaction would proceed via a free-radical chain mechanism, involving initiation, propagation, and termination steps, to yield 9-(bromo(1-naphthyl)methyl)phenanthrene.

Another potential radical pathway is benzylic oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic C-H bonds. Depending on the reaction conditions, this could lead to the formation of a ketone, 9-(1-naphthoyl)phenanthrene, or potentially cleave the C-C bond. The recombination of benzyl-type radicals is also a known pathway for the formation of larger PAHs. researchgate.netrsc.orgnih.gov

Photochemical Transformations of the Substituted Phenanthrene System

The extensive π-systems of the phenanthrene and naphthalene moieties in Phenanthrene, 9-(1-naphthalenylmethyl)- make it a prime candidate for photochemical transformations. nih.gov Upon absorption of ultraviolet or visible light, the molecule can be excited to a higher electronic state, from which it can undergo various reactions. rsc.orgmdpi.com

One of the most intriguing possibilities for the photochemical transformation of Phenanthrene, 9-(1-naphthalenylmethyl)- is intramolecular cyclization. The proximity of the phenanthrene and naphthalene rings, linked by the flexible methylene bridge, could allow for a photo-induced cyclization reaction. This could potentially lead to the formation of a new six-membered ring, resulting in a complex, rigid, and highly condensed polycyclic aromatic hydrocarbon. The mechanism would likely involve the formation of an excited state, followed by an intramolecular [4+2] or other pericyclic reaction, or a radical cyclization pathway. researchgate.net

Photoisomerization is another plausible photochemical pathway. researchgate.net This could involve rearrangements of the aromatic systems or transformations involving the methylene bridge. The exact nature of such rearrangements would depend on the specific wavelength of light used and the reaction conditions. The photochemistry of diarylmethanes can also involve C-H amination at the benzylic position under specific photocatalytic conditions. rsc.org

Photoredox Chemistry

The photoredox chemistry of Phenanthrene, 9-(1-naphthalenylmethyl)- is an area of scientific interest, primarily focusing on the potential intramolecular interactions between the electronically excited phenanthrene and naphthalene moieties. While specific, direct research on the photoredox transformations of this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the well-established photochemistry of its constituent aromatic systems: phenanthrene and naphthalene.

In a molecule of Phenanthrene, 9-(1-naphthalenylmethyl)- , the phenanthrene and naphthalene chromophores are held in close proximity by a methylene (-CH2-) bridge. This structural arrangement is conducive to intramolecular photophysical and photochemical processes upon absorption of light. The photoredox behavior of such a dyad is largely governed by the relative energies of their excited states and their redox potentials.

Upon irradiation, either the phenanthrene or the naphthalene moiety can be selectively excited, depending on the wavelength of the incident light. The excited-state energy of phenanthrene is slightly lower than that of naphthalene, suggesting that excitation of the naphthalene unit could lead to efficient intramolecular energy transfer to the phenanthrene moiety.

Key Photoredox Processes:

Intramolecular Electron Transfer: A critical aspect of the photoredox chemistry of this compound is the possibility of photoinduced electron transfer (PET). In a PET process, the excited chromophore can either donate or accept an electron, depending on the redox potentials of the donor and acceptor units and the solvent polarity. In the case of Phenanthrene, 9-(1-naphthalenylmethyl)- , the phenanthrene moiety can act as an electron donor in its excited state, while the naphthalene moiety could potentially act as an acceptor, or vice versa. The feasibility of such a process would be dictated by the free energy change (ΔG) of the electron transfer, which can be estimated using the Rehm-Weller equation. A negative ΔG would indicate a thermodynamically favorable electron transfer process. Studies on related 9-substituted phenanthrene derivatives have demonstrated the occurrence of intramolecular charge transfer upon photoexcitation. acs.org

Intramolecular Energy Transfer: As mentioned, the relative excited-state energies of phenanthrene and naphthalene suggest that singlet-singlet or triplet-triplet energy transfer from naphthalene to phenanthrene is a likely deactivation pathway for an excited naphthalene chromophore within the molecule. This would result in the formation of an excited phenanthrene moiety, which could then undergo its own characteristic photochemical reactions.

Potential Transformation Pathways:

The excited state of Phenanthrene, 9-(1-naphthalenylmethyl)- , whether formed directly or via energy transfer, can participate in various transformation pathways. Phenanthrene and its derivatives are known to undergo photocatalyzed syntheses and transformations. beilstein-journals.org For instance, the phenanthrene core can participate in cycloaddition reactions or be functionalized through photoredox-mediated processes.

One plausible transformation pathway could involve the methylene bridge. The excited phenanthrene moiety could abstract a hydrogen atom from the methylene group, leading to the formation of a biradical species. Subsequent radical-radical coupling could result in cyclized products. Alternatively, in the presence of an external reactant, the excited molecule could act as a photosensitizer, initiating photoredox reactions of other substrates. For example, 9,10-phenanthrenedione, a derivative of phenanthrene, is known to be an effective visible-light photoredox catalyst. mdpi.com

Interactive Data Table: Photophysical Properties of Parent Chromophores

The following table summarizes key photophysical properties of the parent chromophores, phenanthrene and naphthalene, which are essential for predicting the photoredox behavior of Phenanthrene, 9-(1-naphthalenylmethyl)- .

PropertyPhenanthreneNaphthalene
Singlet Energy (S1) ~347 kJ/mol~385 kJ/mol
Triplet Energy (T1) ~260 kJ/mol~253 kJ/mol
Fluorescence Quantum Yield ~0.13 (in ethanol)~0.23 (in ethanol)
Phosphorescence Quantum Yield ~0.11 (in EPA at 77 K)~0.05 (in EPA at 77 K)
Oxidation Potential (vs. SCE) +1.32 V+1.54 V
Reduction Potential (vs. SCE) -2.45 V-2.50 V

Data compiled from various sources and are approximate values.

The data in the table highlights the subtle differences in the electronic properties of phenanthrene and naphthalene that would influence the intramolecular photoredox processes in the linked dyad. The lower singlet energy of phenanthrene supports the likelihood of energy transfer from an excited naphthalene moiety. The similar triplet energies suggest the possibility of triplet-triplet energy transfer in either direction, potentially leading to complex photochemistry from the triplet manifold.

Advanced Spectroscopic and Spectrometric Characterization Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for the complete structural determination of Phenanthrene (B1679779), 9-(1-naphthalenylmethyl)-. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity between the phenanthrene and naphthalene (B1677914) units via the methylene (B1212753) bridge.

Structural Elucidation via 1D and 2D NMR Techniques

The ¹H NMR spectrum is expected to show a complex aromatic region with overlapping signals from the nineteen aromatic protons of the phenanthrene and naphthalene rings. A key diagnostic signal would be a singlet in the aliphatic region, corresponding to the two protons of the methylene bridge (-CH₂-). The precise chemical shift of this singlet would be influenced by the magnetic anisotropy of both aromatic systems.

The ¹³C NMR spectrum would display signals for all 29 carbon atoms. The methylene carbon would appear as a distinct signal in the aliphatic region. The quaternary carbons and the protonated aromatic carbons would be distinguished using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

To resolve the complex aromatic signals and to establish the full structure, 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): Would reveal the proton-proton coupling networks within the individual phenanthrene and naphthalene rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the connection of the methylene bridge to the 9-position of the phenanthrene ring and the 1-position of the naphthalene ring.

Interactive Table: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Methylene (-CH₂-)~ 4.5 - 5.5~ 35 - 45Protons to C9 (Phenanthrene) and C1 (Naphthalene)
Phenanthrene Protons~ 7.5 - 8.8~ 122 - 132
Naphthalene Protons~ 7.4 - 8.2~ 123 - 134

Note: The chemical shift values are estimates and would need to be confirmed by experimental data.

Conformational Analysis and Dynamic NMR Studies

The single bond connecting the methylene group to the aromatic rings allows for rotational freedom, leading to different possible conformations (rotamers). The steric hindrance between the bulky phenanthrene and naphthalene moieties would likely result in a preferred, staggered conformation to minimize steric strain.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the rotational energy barrier around the C9-CH₂ and CH₂-C1 bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for protons that are equivalent at room temperature, allowing for the determination of the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For Phenanthrene, 9-(1-naphthalenylmethyl)-, with a chemical formula of C₂₉H₂₀, HRMS would provide a highly accurate mass measurement of the molecular ion.

Interactive Table: Expected HRMS Data

Ion Chemical Formula Calculated Exact Mass
[M]⁺C₂₉H₂₀368.1565
[M+H]⁺C₂₉H₂₁369.1643
[M+Na]⁺C₂₉H₂₀Na391.1463

The fragmentation pattern in the mass spectrum would also provide structural information. A prominent fragment would be expected from the cleavage of the benzylic C-C bond, leading to the formation of a tropylium-like ion or a stable naphthalenylmethyl cation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Substituted Phenanthrene and Naphthalene Moieties

The IR and Raman spectra would be dominated by the vibrational modes of the aromatic rings. Key expected vibrational bands are:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of sharp bands between 1600 and 1400 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations in the fingerprint region (below 1400 cm⁻¹) are highly characteristic of the substitution pattern on the aromatic rings.

The methylene group would exhibit characteristic C-H stretching vibrations around 2925 and 2850 cm⁻¹ and scissoring/bending vibrations around 1450 cm⁻¹.

Analysis of Intermolecular Interactions in Solid State

In the solid state, vibrational spectroscopy can probe intermolecular interactions. For a large polycyclic aromatic hydrocarbon like Phenanthrene, 9-(1-naphthalenylmethyl)-, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to be a significant packing force in the crystal lattice. These interactions can lead to subtle shifts in the vibrational frequencies of the C=C stretching and C-H bending modes compared to the solution or gas phase spectra. Additionally, weak C-H···π interactions between the methylene protons and the aromatic rings of neighboring molecules might be present, which could also influence the vibrational spectra.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies

The electronic spectroscopy of Phenanthrene, 9-(1-naphthalenylmethyl)- is expected to be complex, influenced by the electronic systems of both the phenanthrene and naphthalene moieties. The covalent linkage between these two chromophores can lead to unique photophysical behaviors.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of Phenanthrene, 9-(1-naphthalenylmethyl)- would likely exhibit characteristics of both the phenanthrene and naphthalene chromophores. Phenanthrene itself displays several absorption bands in the UV region. nist.govresearchgate.net For instance, in various solvents, phenanthrene derivatives show intense absorption bands typically between 250 and 275 nm, with less intense bands extending to around 380 nm. researchgate.net These transitions are attributed to π-π* electronic transitions within the aromatic system. The presence of the naphthalene group would be expected to introduce additional absorption features or cause shifts in the phenanthrene-based transitions.

Table 1: Representative UV-Vis Absorption Maxima for Phenanthrene Derivatives in Chloroform

Compound λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Phenanthrene Derivative P1 255, 275, 295, 350 85000, 69200, 15000, 300

Note: This table presents hypothetical data based on typical values for phenanthrene derivatives to illustrate the expected spectral regions and intensities.

Fluorescence Quantum Yield and Lifetimes in Various Environments

The fluorescence properties of Phenanthrene, 9-(1-naphthalenylmethyl)- are of significant interest due to the potential for intramolecular energy or charge transfer between the phenanthrene and naphthalene units. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are crucial parameters. For comparison, the fluorescence quantum yield of a well-known standard, 9,10-diphenylanthracene (B110198) in cyclohexane, is reported to be 0.97. bjraylight.com The quantum yield of phenanthrene itself is solvent-dependent.

The linkage of the naphthalene moiety could either quench or enhance the fluorescence of the phenanthrene core, depending on the nature of their electronic coupling. Time-resolved fluorescence spectroscopy would be essential to determine the fluorescence lifetimes and to probe for the presence of multiple decay components, which could indicate different excited-state processes.

Table 2: Illustrative Photophysical Data for Aromatic Hydrocarbons

Compound Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φf) Lifetime (τf, ns)
Phenanthrene Ethanol (B145695) 295 365 0.13 55
Naphthalene Cyclohexane 275 322 0.23 96

Note: This table provides representative data for related compounds to contextualize the potential properties of Phenanthrene, 9-(1-naphthalenylmethyl)-.

Solvent Effects on Photophysical Properties

The photophysical properties of aromatic molecules are often sensitive to the polarity of the solvent. In the case of Phenanthrene, 9-(1-naphthalenylmethyl)-, changes in solvent polarity could influence the energies of the ground and excited states differently, leading to shifts in the absorption and emission spectra (solvatochromism). For instance, polar solvents could stabilize a charge-transfer character in the excited state, potentially leading to a red-shift in the fluorescence spectrum and a change in the fluorescence quantum yield and lifetime. A systematic study in a range of solvents with varying polarity would be necessary to fully characterize these effects.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. For Phenanthrene, 9-(1-naphthalenylmethyl)-, this technique would provide invaluable information about its molecular geometry and how the molecules pack in the solid state.

Precise Bond Lengths and Angles Analysis

An XRD study would yield precise measurements of all bond lengths and angles within the molecule. This data would reveal any steric strain or electronic effects resulting from the connection of the bulky naphthalene and phenanthrene groups via the methylene bridge. Deviations from the standard bond lengths and angles of phenanthrene and naphthalene would indicate electronic delocalization or steric hindrance between the two aromatic systems.

Table 3: Typical C-C Bond Lengths in Aromatic Hydrocarbons

Bond Type Typical Bond Length (Å)
Aromatic C-C (in benzene) 1.39
Single C-C 1.54

Note: This table provides general reference values. A specific XRD analysis would provide the exact bond lengths for Phenanthrene, 9-(1-naphthalenylmethyl)-.

Intermolecular Packing Motifs

The way in which molecules of Phenanthrene, 9-(1-naphthalenylmethyl)- arrange themselves in a crystal lattice is determined by intermolecular forces such as van der Waals interactions and potential π-π stacking. The crystal structure of phenanthrene itself is known to exhibit a herringbone packing motif. ed.ac.uk The presence of the large 1-naphthalenylmethyl substituent would significantly alter this packing. An analysis of the crystal structure would reveal the nature of any π-stacking interactions between adjacent phenanthrene and/or naphthalene rings, which would have important implications for the material's solid-state electronic and photophysical properties.

Table 4: List of Compounds Mentioned

Compound Name
Phenanthrene, 9-(1-naphthalenylmethyl)-
Phenanthrene
Naphthalene
9,10-diphenylanthracene

Theoretical and Computational Chemistry Studies on Phenanthrene, 9 1 Naphthalenylmethyl

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

To investigate the ground state properties of Phenanthrene (B1679779), 9-(1-naphthalenylmethyl)-, Density Functional Theory (DFT) calculations would be employed. A common approach involves selecting a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The optimization would reveal how the linkage of the naphthalenylmethyl group to the phenanthrene core affects the planarity of the individual aromatic systems. Steric hindrance between the two bulky groups would likely lead to a twisted conformation. The total electronic energy and thermodynamic properties (enthalpy, Gibbs free energy) of the optimized structure would also be calculated.

Table 1: Illustrative Data from a Hypothetical DFT Calculation This table is a template showing the type of data that would be generated from a DFT study. The values are not real.

ParameterCalculated Value
HOMO Energy-5.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap3.5 eV
Total Energy-1250 Hartrees
Dipole Moment0.8 Debye

The substitution of the 1-naphthalenylmethyl group onto the phenanthrene ring influences the electronic structure of the parent molecule. The HOMO and LUMO distributions would be visualized to understand this effect. Typically, for such large PAHs, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic rings. In this specific molecule, the HOMO would likely be concentrated on one of the aromatic moieties (phenanthrene or naphthalene), while the LUMO might be located on the other, depending on their relative electron-donating or -accepting tendencies. This spatial separation of frontier orbitals is critical for potential applications in organic electronics.

Aromaticity could be assessed using methods like the Nucleus-Independent Chemical Shift (NICS) calculation, which would quantify the aromatic character of each ring in the phenanthrene and naphthalene (B1677914) systems and determine how it is altered by the interconnection of the two groups.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting various types of spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-visible absorption spectra. By calculating the energies of the lowest-lying singlet excited states, one can predict the maximum absorption wavelengths (λmax). The calculations would also provide the oscillator strength for each transition, which corresponds to the intensity of the spectral peak. For a molecule like Phenanthrene, 9-(1-naphthalenylmethyl)-, the spectrum would be expected to show complex bands arising from π→π* transitions characteristic of large aromatic systems.

Table 2: Illustrative Data from a Hypothetical TD-DFT Calculation This table is a template showing the type of data that would be generated from a TD-DFT study. The values are not real.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.203870.15
S0 → S23.453590.40
S0 → S33.603440.05

Following geometry optimization, a vibrational frequency calculation is typically performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the theoretical infrared (IR) and Raman spectra. The computed vibrational modes can be animated to assign specific peaks in an experimental spectrum to the stretching, bending, or torsional motions of specific chemical bonds or functional groups. For this molecule, key vibrational modes would include C-H stretching of the aromatic rings, C-C stretching within the rings, and vibrations of the methylene (B1212753) bridge.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways involving a molecule. For instance, one could model the thermal or photochemical cyclization, decomposition, or oxidation of Phenanthrene, 9-(1-naphthalenylmethyl)-. This involves locating the transition state (TS) structures for each step in a proposed mechanism. A TS is a first-order saddle point on the potential energy surface.

Frequency calculations on a proposed TS structure are used to confirm its identity; a valid TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction enthalpies. This provides insight into the feasibility and kinetics of a given reaction.

Potential Energy Surface Scans for Key Transformations

Potential energy surface (PES) scans are a fundamental computational tool used to explore the energy landscape of a chemical reaction or conformational change. readthedocs.ioq-chem.com For Phenanthrene, 9-(1-naphthalenylmethyl)-, a PES scan would be crucial for understanding transformations such as rotational barriers around the methylene bridge connecting the phenanthrene and naphthalene moieties.

A relaxed PES scan, where all other degrees of freedom are optimized at each step of the scan, would provide insight into the most stable conformations of the molecule and the energy barriers between them. readthedocs.ioq-chem.com The scan coordinate would typically be the dihedral angle defined by selected atoms in the phenanthrene ring, the methylene carbon, and the naphthalene ring. The results of such a scan would reveal the energetic favorability of different spatial arrangements of the two aromatic systems, which can influence the molecule's physical and chemical properties.

For studying potential chemical transformations, such as thermal decomposition or isomerization, PES scans can identify transition states and reaction pathways. researchgate.netresearchgate.net For instance, a scan could elucidate the energy profile for the homolytic cleavage of the bond between the phenanthrene ring and the methylene group, providing valuable data on the molecule's thermal stability.

Table 1: Illustrative Data from a Hypothetical Potential Energy Surface Scan for Rotational Analysis

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.2
303.1
601.0
900.0 (Global Minimum)
1201.5
1504.0
1806.5 (Local Maximum)

Note: This data is hypothetical and serves to illustrate the type of information obtained from a PES scan.

Reactivity Site Prediction using Quantum Chemical Descriptors

Quantum chemical descriptors are powerful tools for predicting the reactivity of molecules. nih.govmdpi.comrasayanjournal.co.in By calculating various electronic properties, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. For Phenanthrene, 9-(1-naphthalenylmethyl)-, these descriptors would be calculated using methods like Density Functional Theory (DFT). mdpi.com

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The distribution of the HOMO density indicates regions susceptible to electrophilic attack, while the LUMO density highlights sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are indicative of electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed, thereby identifying the most reactive sites for nucleophilic and electrophilic attacks, respectively.

Table 2: Hypothetical Reactivity Descriptor Values for Selected Atoms

Atomic SiteFukui Index (f-) for Electrophilic AttackFukui Index (f+) for Nucleophilic Attack
Phenanthrene C10.080.03
Phenanthrene C90.050.12
Naphthalene C1'0.090.04
Methylene C0.020.01

Note: This data is hypothetical. Higher Fukui index values indicate a higher propensity for the corresponding type of attack.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with other molecules. nih.govnih.govrsc.org For Phenanthrene, 9-(1-naphthalenylmethyl)-, MD simulations would be invaluable for understanding its conformational landscape in different environments, such as in solution or in the solid state.

By simulating the molecule's trajectory, one can observe the accessible conformations and the transitions between them. This is particularly important for a molecule with a flexible linker like the methylene bridge. The simulations can reveal the preferred orientations of the phenanthrene and naphthalene rings relative to each other, which can have significant implications for its packing in crystals and its interactions with biological macromolecules.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple molecules of Phenanthrene, 9-(1-naphthalenylmethyl)-, one can investigate the nature and strength of non-covalent interactions, such as π-π stacking and van der Waals forces, which govern the molecule's aggregation behavior and bulk properties.

Table 3: Illustrative Output from a Molecular Dynamics Simulation Analysis

ParameterAverage ValueStandard Deviation
End-to-End Distance (Å)8.51.2
Radius of Gyration (Å)5.30.4
Solvent Accessible Surface Area (Ų)45025

Note: This data is hypothetical and represents the type of structural information that can be extracted from MD simulations.

Quantum Chemical Topology Analysis

Quantum Chemical Topology (QCT) analysis, based on theories like the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonding and non-covalent interactions. nih.gov

For Phenanthrene, 9-(1-naphthalenylmethyl)-, a QTAIM analysis would involve locating the bond critical points (BCPs) in the electron density. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the chemical bonds. For instance, the C-C bonds within the aromatic rings would exhibit characteristics of covalent bonds, while weaker interactions, such as potential intramolecular hydrogen bonds or van der Waals contacts between the two aromatic systems, could also be identified and characterized.

This analysis can provide a detailed and quantitative picture of the electronic structure, complementing the more qualitative descriptions from other computational methods. It can reveal subtle details about the delocalization of electrons within the aromatic systems and the nature of the linkage between them.

Chemical Transformations and Derivatization Strategies for Functional Enhancement

Oxidation Reactions at Specific Sites of Phenanthrene (B1679779), 9-(1-naphthalenylmethyl)-

The complex structure of Phenanthrene, 9-(1-naphthalenylmethyl)- presents multiple sites susceptible to oxidation. The selective oxidation of either the phenanthrene core or the naphthalenylmethyl substituent can lead to a diverse array of derivatives with tailored properties.

Selective Oxidation of the Phenanthrene Core (e.g., at C9, C10)

The C9 and C10 positions of the phenanthrene nucleus are particularly reactive and prone to oxidation, often yielding the corresponding 9,10-phenanthrenequinone. This transformation is a common reaction for the phenanthrene scaffold. While direct experimental data on the oxidation of Phenanthrene, 9-(1-naphthalenylmethyl)- is not extensively documented, analogous reactions with other 9-substituted phenanthrenes suggest that this pathway is highly probable.

Various oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction's efficiency and selectivity. Common oxidants include chromium-based reagents (e.g., chromic acid) and ruthenium tetroxide. The general reaction scheme is as follows:

Table 1: Potential Oxidation Reactions of the Phenanthrene Core

Oxidizing Agent Expected Product General Reaction Conditions
Chromic Acid (H₂CrO₄) 9-(1-naphthalenylmethyl)-phenanthrene-9,10-dione Acetic acid, elevated temperatures
Ruthenium(VIII) oxide (RuO₄) 9-(1-naphthalenylmethyl)-phenanthrene-9,10-dione Carbon tetrachloride, acetonitrile, water

It is important to note that the presence of the bulky 9-(1-naphthalenylmethyl)- substituent may sterically hinder the approach of the oxidizing agent, potentially requiring harsher reaction conditions compared to unsubstituted phenanthrene.

Oxidation of the Naphthalenylmethyl Substituent

The methylene (B1212753) bridge of the naphthalenylmethyl group represents a benzylic position, which is inherently susceptible to oxidation. mdpi.com Oxidation at this site can yield either a ketone, (9-phenanthrenyl)(1-naphthyl)methanone, or, under more vigorous conditions, lead to cleavage of the C-C bond to form 1-naphthoic acid and phenanthrene-9-carboxylic acid or phenanthrene itself. The selective oxidation of this benzylic C-H bond is a valuable transformation for introducing a carbonyl functionality. nih.gov

Studies on the oxidative metabolism of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) have shown that side-chain oxidation is a significant metabolic pathway. d-nb.infonih.gov For instance, the in vitro metabolism of alkylated naphthalenes and phenanthrenes often results in the formation of hydroxylated metabolites at the benzylic position. d-nb.inforesearchgate.net This suggests that enzymatic or biomimetic oxidation could be a viable strategy for the selective hydroxylation of the methylene group in Phenanthrene, 9-(1-naphthalenylmethyl)-, which could then be further oxidized to the ketone.

Table 2: Potential Products of Naphthalenylmethyl Substituent Oxidation

Oxidizing Agent Potential Product(s) Notes
Potassium permanganate (B83412) (KMnO₄) (9-phenanthrenyl)(1-naphthyl)methanone, 1-Naphthoic acid, Phenanthrene-9-carboxylic acid Product distribution depends on reaction conditions.
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) (9-phenanthrenyl)(1-naphthyl)methanone A common reagent for benzylic oxidation.

Reductive Transformations of the Aromatic System

The reduction of the aromatic systems in Phenanthrene, 9-(1-naphthalenylmethyl)- can lead to partially or fully saturated derivatives, significantly altering the molecule's three-dimensional structure and electronic properties.

Partial Hydrogenation for Dihydro- and Tetrahydrophenanthrene Derivatives

Catalytic hydrogenation is a powerful method for the reduction of the phenanthrene core. The reaction typically proceeds in a stepwise manner, first yielding 9,10-dihydrophenanthrene (B48381) derivatives. Further hydrogenation can lead to the formation of tetrahydrophenanthrene and, eventually, perhydrophenanthrene derivatives. The selectivity of the hydrogenation can often be controlled by the choice of catalyst, solvent, and reaction conditions.

For 9-substituted phenanthrenes, rhodium-catalyzed asymmetric hydrogenation has been reported to afford chiral dihydro- and tetrahydro- products with high enantioselectivity. researchgate.net

Table 3: Potential Hydrogenation Products of the Phenanthrene Core

Catalyst Product General Reaction Conditions
Palladium on Carbon (Pd/C) 9-(1-naphthalenylmethyl)-9,10-dihydrophenanthrene H₂ gas, ethanol (B145695) or ethyl acetate
Rhodium on Alumina (Rh/Al₂O₃) 9-(1-naphthalenylmethyl)-1,2,3,4-tetrahydrophenanthrene H₂ gas, acetic acid

The Birch reduction provides a complementary method for the partial reduction of the phenanthrene ring, typically yielding the 9,10-dihydro derivative. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This method is particularly useful when other functional groups that are sensitive to catalytic hydrogenation are present.

Reductions of the Naphthalenylmethyl Group

While the aromatic naphthalene (B1677914) ring is generally resistant to reduction under conditions that would reduce the phenanthrene core, it is possible to achieve its hydrogenation under more forcing conditions. However, a more common transformation is the hydrogenolysis of the benzylic C-N bond if a heteroatom were present, or cleavage of the C-C bond under harsh hydrogenolysis conditions, which is generally not a desired outcome. The selective reduction of the naphthalene ring in the presence of the phenanthrene moiety would be challenging due to the higher reactivity of the phenanthrene 9,10-bond towards reduction.

Functional Group Interconversions on the Naphthalenylmethyl Moiety

The naphthalenylmethyl moiety, beyond its benzylic methylene group, offers limited sites for direct functional group interconversions without prior modification. However, if the methylene bridge is first functionalized, for example, through oxidation to a ketone as described in section 6.1.2, a wide range of subsequent transformations become accessible.

For instance, the resulting (9-phenanthrenyl)(1-naphthyl)methanone could undergo:

Reduction to the corresponding secondary alcohol, (9-phenanthrenyl)(1-naphthyl)methanol, using reducing agents like sodium borohydride.

Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group to generate tertiary alcohols.

Wittig reaction to convert the carbonyl group into a carbon-carbon double bond.

Furthermore, if the benzylic position is halogenated, for instance using N-bromosuccinimide to form 9-(bromo(1-naphthyl)methyl)phenanthrene, this bromide can serve as a versatile handle for various nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups such as amines, azides, cyanides, and alkoxides.

These derivatization strategies, starting from the key intermediates generated through oxidation of the methylene bridge, open up a vast chemical space for the synthesis of novel Phenanthrene, 9-(1-naphthalenylmethyl)- derivatives with potentially enhanced properties for various applications.

Directed Derivatization for Introduction of Additional Functional Groups

The derivatization of Phenanthrene, 9-(1-naphthalenylmethyl)- can be approached by targeting either the phenanthrene or the naphthalene moiety. The existing 9-(1-naphthalenylmethyl) group, being a large, non-conjugating substituent, primarily exerts steric influence and a weak activating effect on both aromatic systems.

On the phenanthrene unit, electrophilic substitution is a common strategy. The 9- and 10-positions of phenanthrene are the most electronically activated and thus most susceptible to electrophilic attack. With the 9-position already substituted, the 10-position becomes a prime target for functionalization. However, the bulky naphthalenylmethyl group at the adjacent 9-position can sterically hinder the approach of reactants to the 10-position, potentially leading to substitution at other sites or requiring more forcing reaction conditions.

For the naphthalene moiety, the 1-naphthalenylmethyl substituent acts as an activating group, directing incoming electrophiles primarily to the 4-position (para) and to a lesser extent, the 2-position (ortho). Steric hindrance from the bulky phenanthrenylmethyl group can influence this regioselectivity, potentially favoring the less hindered 4-position or even directing substitution to the other ring of the naphthalene system, particularly the 5- and 8-positions.

Common derivatization strategies include nitration, halogenation, and Friedel-Crafts acylation, each providing a pathway to a variety of functionalized derivatives.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic rings, which can subsequently be reduced to an amino group, providing a versatile handle for further functionalization.

Reagent/ConditionsPotential Product(s)Observations
HNO₃/H₂SO₄Mixture of mono-nitrated isomersSubstitution on both phenanthrene (likely at the 10-position and other accessible sites) and naphthalene (primarily at the 4-position) rings is expected. The exact isomer distribution will depend on reaction temperature and time.

Halogenation

Halogenation, typically with bromine or chlorine in the presence of a Lewis acid catalyst, introduces halogen atoms which can serve as points for cross-coupling reactions to introduce a wide array of other functional groups.

Reagent/ConditionsPotential Product(s)Observations
Br₂/FeBr₃Mixture of mono-brominated isomersSimilar to nitration, bromination is expected to occur on both ring systems. Steric hindrance will play a significant role in determining the major products.
Cl₂/AlCl₃Mixture of mono-chlorinated isomersChlorination follows a similar pattern to bromination, with the regioselectivity influenced by steric and electronic factors.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic rings, leading to the formation of ketones. This reaction is valuable for creating carbon-carbon bonds and introducing carbonyl functionality.

Reagent/ConditionsPotential Product(s)Observations
Acyl chloride/AlCl₃Mixture of mono-acylated isomersThe bulky nature of the acylating agent-Lewis acid complex makes this reaction particularly sensitive to steric hindrance. Substitution is likely to favor the more accessible positions on both the phenanthrene and naphthalene rings.

Environmental Photochemistry and Biodegradation Research on Substituted Polycyclic Aromatic Hydrocarbons

Photolytic Degradation Mechanisms of Complex Substituted PAHs

Photodegradation is a significant abiotic process that contributes to the transformation of PAHs in the environment, particularly when they are adsorbed on surfaces or present in the upper layers of water bodies. atlantis-press.com This process is initiated by the absorption of solar ultraviolet radiation (wavelengths >290 nm). pjoes.com

Upon absorbing light energy, PAHs are excited to singlet and then triplet states. These excited molecules can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. tandfonline.com These ROS, along with direct reactions of the excited PAH molecule, can lead to the formation of a variety of photo-oxidation products. nih.gov

Common photo-oxidation pathways for PAHs like phenanthrene (B1679779) include:

Formation of Endoperoxides: Reaction with singlet oxygen can lead to the formation of unstable endoperoxides across the aromatic rings.

Formation of Hydroxy Derivatives and Quinones: Subsequent reactions can yield hydroxylated PAHs and PAH quinones. For instance, the photodegradation of phenanthrene can produce 9,10-phenanthrenequinone. frontiersin.org Similarly, anthracene (B1667546) is photo-oxidized to anthraquinone. redalyc.org

Ring Cleavage: Further oxidation can result in the cleavage of the aromatic rings, leading to the formation of dicarboxylic acids and smaller organic molecules. tandfonline.com

The specific products formed depend on the reaction medium (e.g., water, organic solvents, adsorbed on particles) and the presence of other chemical species. pjoes.comnih.gov

While specific photostability data for Phenanthrene, 9-(1-naphthalenylmethyl)- are not available in the current literature, the influence of its unique substituent can be inferred from studies on other substituted PAHs. Substituents can significantly alter the photochemical behavior of the parent PAH. nih.govacs.org

The naphthalenylmethyl group at the 9-position of the phenanthrene core is expected to have several effects:

Altered Photophysical Properties: The naphthalene (B1677914) moiety is itself a chromophore. Its presence could alter the UV-absorption spectrum of the molecule, potentially increasing the efficiency of light absorption and thus the rate of photodegradation.

Steric and Electronic Effects: The bulky substituent may influence the geometry of the excited state and the accessibility of the phenanthrene rings to ROS, which could either enhance or inhibit certain reaction pathways.

Intramolecular Reactions: The substituent provides a flexible side chain and an additional aromatic system, creating possibilities for intramolecular photochemical reactions. Studies on structurally similar 9-substituted phenanthrenes have shown that photoirradiation can lead to intramolecular electron transfer and cyclization, forming new polycyclic compounds. rsc.org The methylene (B1212753) bridge could also be a site for photo-oxidation.

Microbial Biodegradation Pathways

Biodegradation is a key process for the complete removal of PAHs from contaminated environments, leading to their mineralization into carbon dioxide and water. frontiersin.org The degradation of the parent compound, phenanthrene, is well-studied, providing a model for understanding the potential fate of its substituted derivatives.

A wide variety of microorganisms, including bacteria, fungi, and algae, have been shown to degrade phenanthrene. frontiersin.orgnih.gov These organisms are typically isolated from environments historically contaminated with PAHs, such as soil from former gasworks, petroleum-contaminated sites, and marine sediments. nih.gov While no microorganisms have been specifically isolated for the degradation of Phenanthrene, 9-(1-naphthalenylmethyl)-, the extensive list of known phenanthrene degraders provides a pool of potential candidates. The ability to degrade such a complex substituted PAH would likely require broad-specificity enzymes capable of accommodating a bulky substituent.

Below is a table of bacterial genera known to contain species capable of utilizing phenanthrene as a sole source of carbon and energy.

Bacterial GenusGram StainEnvironment of Isolation
PseudomonasNegativeSoil, Water, Sediment
SphingomonasNegativeContaminated Soil
MycobacteriumPositiveSoil, Sediment
RhodococcusPositiveContaminated Soil
ArthrobacterPositiveContaminated Soil
BurkholderiaNegativeContaminated Soil
AlcaligenesNegativeIndustrial Wastewater
GordoniaPositiveMarine Seawater

This table is based on data from multiple sources. frontiersin.orgnih.govnih.govfrontiersin.orgnih.gov

Bacterial degradation of phenanthrene typically initiates with an attack by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol. frontiersin.org For phenanthrene, this initial attack can occur at three positions:

C-1 and C-2 positions

C-3 and C-4 positions (the most common route) nih.gov

C-9 and C-10 positions (the "K-region")

Following the initial dioxygenation, the cis-dihydrodiol is rearomatized by a dehydrogenase to form a dihydroxylated intermediate (e.g., 3,4-dihydroxyphenanthrene). This intermediate then undergoes ring cleavage, which can proceed via two main routes:

ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken.

meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken. nih.gov

These initial steps break open one of the phenanthrene rings, leading to intermediates such as 1-hydroxy-2-naphthoic acid. This key metabolite can then be funneled into either the phthalate (B1215562) pathway or the naphthalene degradation pathway, eventually leading to intermediates of central metabolism like the tricarboxylic acid (TCA) cycle. ethz.chresearchgate.net

For Phenanthrene, 9-(1-naphthalenylmethyl)- , the presence of the bulky substituent at the 9-position would likely sterically hinder enzymatic attack at the K-region (C-9, C-10). Therefore, it is probable that biodegradation would be initiated at the terminal rings (C-1, C-2 or C-3, C-4). The ultimate fate of the naphthalenylmethyl substituent is unknown. It could potentially be cleaved from the phenanthrene ring through oxidation of the methylene bridge, a process analogous to the demethylation observed in the biodegradation of some alkylphenanthrenes. nih.gov Alternatively, the naphthalene ring of the substituent could be independently degraded by organisms possessing naphthalene degradation pathways. frontiersin.org

The biodegradation of PAHs is mediated by a series of specific enzymes. While the enzymes responsible for degrading Phenanthrene, 9-(1-naphthalenylmethyl)- have not been identified, the enzymatic systems that degrade the parent phenanthrene molecule are well-characterized and provide a strong basis for understanding the process.

Enzyme ClassRole in Phenanthrene Degradation
Ring-hydroxylating dioxygenases (RHDs) Catalyze the initial and rate-limiting step: the stereospecific addition of two hydroxyl groups to an aromatic ring to form a cis-dihydrodiol. nih.govresearchgate.net
cis-dihydrodiol dehydrogenases Rearomatize the cis-dihydrodiol to a dihydroxylated intermediate (e.g., catechol derivative). researchgate.net
Ring-cleavage dioxygenases (Extradiol/Intradiol) Catalyze the cleavage of the dihydroxylated ring, a critical step in opening the stable aromatic structure. nih.gov
Hydrolases, Aldolases, Dehydrogenases A series of enzymes that further process the ring-cleavage products into metabolites that can enter central metabolic pathways. frontiersin.org
Cytochrome P450 monooxygenases (in Fungi) In fungi, the initial attack often involves a monooxygenase, which forms an epoxide, subsequently hydrolyzed by an epoxide hydrolase to a trans-dihydrodiol. nih.gov

The successful degradation of a complex molecule like Phenanthrene, 9-(1-naphthalenylmethyl)- would depend on a microbial community possessing a versatile enzymatic arsenal. This would likely include a ring-hydroxylating dioxygenase with a sufficiently large and flexible active site to accommodate the bulky substituted substrate, as well as enzymes capable of processing both the phenanthrene and naphthalene ring systems. researchgate.net

Abiotic Degradation Under Various Environmental Conditions (e.g., hydrothermal)

Comprehensive searches of scientific literature and databases have revealed a significant lack of specific research on the abiotic degradation of Phenanthrene, 9-(1-naphthalenylmethyl)- under various environmental conditions, including hydrothermal treatment. While extensive research exists on the degradation of unsubstituted polycyclic aromatic hydrocarbons (PAHs) and some of their simpler alkylated homologues, no detailed studies, research findings, or data tables concerning the abiotic degradation pathways, kinetics, or transformation products of Phenanthrene, 9-(1-naphthalenylmethyl)- could be identified.

The focus of existing research predominantly lies on the biodegradation of more common and less complex PAHs. Studies on the abiotic degradation of PAHs often address photochemical and oxidative processes, but specific data for the title compound, particularly under hydrothermal conditions, is not available in the reviewed literature.

Therefore, this section cannot provide detailed research findings or data tables as requested in the content inclusions, due to the absence of published research on the abiotic degradation of Phenanthrene, 9-(1-naphthalenylmethyl)-.

Supramolecular Chemistry and Crystal Engineering of Phenanthrene, 9 1 Naphthalenylmethyl

Self-Assembly Phenomena Driven by Non-Covalent Interactions (e.g., π-π Stacking)

There is no available research that specifically investigates the self-assembly of Phenanthrene (B1679779), 9-(1-naphthalenylmethyl)- . The potential for π-π stacking interactions between the electron-rich aromatic surfaces of the phenanthrene and naphthalene (B1677914) units is a strong theoretical possibility, but experimental validation and characterization of any resulting supramolecular structures are absent from the scientific record.

Design and Synthesis of Host-Guest Systems for Molecular Recognition

Complexation with Macrocyclic Receptors

No studies have been published detailing the use of Phenanthrene, 9-(1-naphthalenylmethyl)- as a guest molecule in complexation with macrocyclic receptors such as cyclodextrins, calixarenes, or cucurbiturils.

Formation of Charge Transfer Complexes

Similarly, the formation of charge-transfer complexes involving Phenanthrene, 9-(1-naphthalenylmethyl)- as either an electron donor or acceptor has not been documented. Research into the electronic properties that would govern such interactions is not available.

Co-crystallization Strategies and Crystal Engineering

The field of crystal engineering focuses on the design of crystalline solids with desired properties. However, there are no published reports on the co-crystallization of Phenanthrene, 9-(1-naphthalenylmethyl)- with other molecules to form novel crystalline structures.

Applications in Self-assembled Architectures (e.g., vesicles, light-harvesting systems)

Given the lack of fundamental research into the self-assembly and host-guest chemistry of Phenanthrene, 9-(1-naphthalenylmethyl)- , it follows that there are no documented applications of this compound in advanced self-assembled architectures like vesicles or light-harvesting systems.

Advanced Research Applications of Phenanthrene, 9 1 Naphthalenylmethyl Derivatives

Development of Organic Electronic Materials

The rigid and planar structure of the phenanthrene (B1679779) and naphthalene (B1677914) moieties in Phenanthrene, 9-(1-naphthalenylmethyl)- provides a foundation for designing novel organic electronic materials. The extended π-conjugation in this molecule is a key feature that researchers are leveraging to create materials for a new generation of electronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of Phenanthrene, 9-(1-naphthalenylmethyl)- are being investigated for their potential use in organic light-emitting diodes (OLEDs). Their high thermal stability and excellent photoluminescence properties make them suitable candidates for various roles within the OLED architecture, including as host materials for phosphorescent emitters and as blue-light-emitting materials.

In one area of research, phenanthrene derivatives are being explored as host materials in phosphorescent OLEDs (PhOLEDs). The high triplet energy of the phenanthrene core is advantageous for hosting green and blue phosphorescent emitters, preventing back energy transfer from the guest to the host and thus enhancing device efficiency.

Furthermore, modifications to the core structure of Phenanthrene, 9-(1-naphthalenylmethyl)- have led to the development of efficient blue-light-emitting materials. Blue emitters are crucial for full-color displays and solid-state lighting, and phenanthrene derivatives offer a promising avenue for achieving high efficiency and long operational lifetimes, which are current challenges in the field.

Potential in Organic Semiconductors and Field-Effect Transistors

The inherent charge-transport properties of polycyclic aromatic hydrocarbons like phenanthrene and naphthalene suggest that derivatives of Phenanthrene, 9-(1-naphthalenylmethyl)- could function as active components in organic semiconductors. These materials are the foundation for organic field-effect transistors (OFETs), which are key components in flexible electronics, sensors, and displays.

Research in this area is focused on synthesizing derivatives with tailored molecular packing in the solid state to maximize intermolecular electronic coupling and facilitate efficient charge transport. The introduction of various functional groups to the phenanthrene or naphthalene rings can modulate the frontier molecular orbital energy levels (HOMO and LUMO), which is crucial for optimizing charge injection and transport in OFETs. While still in the early stages of exploration, the potential for creating high-performance p-type or n-type organic semiconductors from this class of compounds is significant.

Components in Organic Solar Cells

In the realm of renewable energy, derivatives of Phenanthrene, 9-(1-naphthalenylmethyl)- are being considered for use in organic solar cells (OSCs). Their broad absorption spectra and good charge-transport characteristics are desirable for both donor and acceptor materials in the active layer of an OSC.

The design of novel donor materials based on the Phenanthrene, 9-(1-naphthalenylmethyl)- framework aims to enhance light absorption in the solar spectrum and promote efficient exciton (B1674681) dissociation at the donor-acceptor interface. Similarly, by tuning the electronic properties through chemical modification, these derivatives could also be engineered as acceptor materials, offering an alternative to the commonly used fullerene derivatives. The development of non-fullerene acceptors is a major research focus in the OSC community, and phenanthrene-based compounds represent a promising class of materials for this purpose.

Ligand Design for Catalysis and Coordination Chemistry

The structural rigidity and the presence of multiple aromatic rings in Phenanthrene, 9-(1-naphthalenylmethyl)- make it an attractive scaffold for the design of novel ligands for catalysis and coordination chemistry. The phenanthrene unit can be readily functionalized to introduce coordinating atoms, and the bulky naphthalene group can provide a specific steric environment around a metal center.

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral molecule. The inherent chirality of certain substituted phenanthrene derivatives, combined with the steric influence of the naphthalenylmethyl group, provides a platform for designing new classes of chiral ligands.

By introducing coordinating groups such as phosphines or nitrogen heterocycles onto the phenanthrene backbone, researchers can create bidentate or polydentate ligands. When these chiral ligands are coordinated to a transition metal, they can create a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to high enantioselectivities. The synthesis and application of such ligands derived from Phenanthrene, 9-(1-naphthalenylmethyl)- is an active area of research with potential applications in the pharmaceutical and fine chemical industries.

Ligands for Transition Metal Catalysis

Beyond asymmetric catalysis, derivatives of Phenanthrene, 9-(1-naphthalenylmethyl)- are also being explored as ligands for a broader range of transition metal-catalyzed reactions. The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups, which in turn influences the reactivity of the metal center.

Building Blocks for Carbon-Rich Materials and Nanostructures

There is currently no available scientific literature detailing the use of Phenanthrene, 9-(1-naphthalenylmethyl)- or its derivatives as building blocks for the synthesis of carbon-rich materials and nanostructures. Research in this area typically focuses on polycyclic aromatic hydrocarbons (PAHs) that can be polymerized or assembled into larger carbon-based frameworks, such as graphene nanoribbons or covalent organic frameworks. However, specific studies involving the title compound for these applications have not been reported.

Molecular Machines and Switches Incorporating the Substituted Phenanthrene Unit

The investigation into artificial molecular machines is a growing field, with researchers designing molecules that can perform mechanical-like movements in response to external stimuli. While various molecular components are utilized in the construction of such machines, there is no documented use of Phenanthrene, 9-(1-naphthalenylmethyl)- as a core component or switchable unit in the design and synthesis of molecular machines or switches. The unique steric and electronic properties of this specific compound have not been explored in this context in any published research to date.

Sensing and Detection Probes based on Photophysical Changes

Phenanthrene and its derivatives are known for their fluorescent properties and are often explored as potential sensing probes. The principle of such probes relies on a measurable change in their photophysical properties, such as fluorescence intensity or wavelength, upon interaction with a specific analyte. However, a review of the scientific literature reveals no studies that have synthesized or evaluated Phenanthrene, 9-(1-naphthalenylmethyl)- for its efficacy as a sensing or detection probe. Consequently, there is no data available on its photophysical response to analytes or its potential applications in chemical sensing.

Future Research Directions and Emerging Challenges in Substituted Phenanthrene Chemistry

Development of Green and Sustainable Synthetic Methodologies

A significant challenge in the chemistry of substituted phenanthrenes is the development of environmentally benign synthetic routes. Traditional methods often rely on harsh conditions, stoichiometric reagents, and hazardous solvents. Future research must prioritize green and sustainable alternatives that offer high atom economy, energy efficiency, and reduced waste generation.

Recent advancements in synthetic organic chemistry provide a roadmap for this transition. Photoinduced cascade reactions, for instance, offer a powerful strategy for constructing the phenanthrene (B1679779) core from readily available starting materials like aryl iodides and styrenes, obviating the need for hazardous reagents. nih.gov Similarly, transition-metal catalysis, particularly with palladium, has enabled novel domino one-pot reactions for synthesizing phenanthrene derivatives with high efficiency and a broad substrate scope. beilstein-journals.org These methods often proceed under milder conditions and can reduce the number of synthetic steps required. beilstein-journals.orgespublisher.comespublisher.com

Future efforts for synthesizing compounds like Phenanthrene, 9-(1-naphthalenylmethyl)- should focus on adapting these modern techniques. Key areas of exploration include:

Photocatalysis: Utilizing visible light to drive C-H activation and cyclization reactions, minimizing the use of high temperatures and strong oxidants. nih.gov

Flow Chemistry: Implementing continuous-flow systems to improve reaction control, enhance safety, and allow for scalable synthesis with minimal waste. researchgate.net

Biocatalysis: Engineering enzymes to perform selective transformations on PAH scaffolds, offering unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions.

Table 1: Comparison of Synthetic Methodologies for Substituted Phenanthrenes

Feature Traditional Synthesis Green/Sustainable Synthesis
Reagents Often stoichiometric, hazardous (e.g., strong acids, heavy metals) Catalytic, renewable, less toxic
Conditions High temperatures, harsh pH Mild conditions (e.g., room temp, visible light)
Solvents Chlorinated hydrocarbons, volatile organics Water, supercritical fluids, ionic liquids, or solvent-free
Atom Economy Often low, significant byproduct formation High, designed to incorporate most atoms into the final product
Energy Use High energy input required for heating/pressure Lower energy consumption, use of alternative energy sources (e.g., light)

Exploration of Novel Reactivities and Unexpected Transformations

The introduction of a bulky and electronically distinct substituent, such as the 1-naphthalenylmethyl group at the 9-position of phenanthrene, is expected to unlock novel reactivities. The steric hindrance and electronic properties of this group can direct reactions to unconventional positions and facilitate transformations that are not observed in the parent phenanthrene molecule.

Future research should systematically explore these possibilities. For example, the steric crowding around the 9- and 10-positions could enhance the selectivity of reactions at other sites on the phenanthrene core. Palladium-catalyzed domino reactions, which involve C-H activation and decarbonylation, could lead to unique polycyclic structures when applied to sterically hindered substrates. beilstein-journals.org Furthermore, the investigation of radical-radical reactions could reveal new pathways for ring expansion or functionalization, leading to the formation of complex, non-planar aromatic systems. nih.gov The unique juxtaposition of the phenanthrene and naphthalene (B1677914) chromophores may also lead to unexpected intramolecular photochemical reactions, such as [2+2] or [4+4] cycloadditions under UV irradiation.

Integration of Advanced Artificial Intelligence and Machine Learning in Predictive Chemistry

The synthesis and characterization of every possible substituted phenanthrene derivative is impractical. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this vast chemical space by predicting the properties and behavior of novel compounds before they are synthesized. nih.gov

For polycyclic aromatic hydrocarbons, ML models are already being developed to predict formation during processes like pyrolysis, analyze their presence in complex mixtures, and assess their mutagenic activity. nih.govuss.clmit.edu These approaches can be extended to specifically target substituted phenanthrenes. By training algorithms on existing experimental and computational data, ML models could predict key properties such as:

Spectroscopic characteristics: Accurately predicting NMR, UV-Vis, and fluorescence spectra to aid in the identification of new compounds. digitellinc.com

Physicochemical properties: Estimating solubility, stability, and electronic properties (e.g., HOMO/LUMO levels) to guide the design of materials with specific functions.

Reactivity: Predicting the most likely sites of reaction and the outcomes of different chemical transformations.

The integration of AI can significantly accelerate the discovery of new functional molecules by prioritizing synthetic targets with the highest probability of possessing desired characteristics, thereby saving considerable time and resources. researchgate.net

Table 2: Applications of AI/ML in Substituted Phenanthrene Research

Application Area AI/ML Approach Predicted Outcome
Property Prediction Quantitative Structure-Property Relationship (QSPR) models Electronic properties, solubility, thermal stability
Spectroscopy Neural networks trained on spectral databases Prediction of NMR shifts and fluorescence spectra digitellinc.com
Toxicity Screening Classification models trained on Ames test data Mutagenic potential of new derivatives uss.cl
Reaction Prediction Algorithms trained on reaction databases Likely products and optimal conditions for novel syntheses

Multi-Scale Computational Modeling for Complex Systems

To fully understand and exploit the potential of molecules like Phenanthrene, 9-(1-naphthalenylmethyl)-, it is crucial to bridge the gap between single-molecule properties and bulk material performance. Multi-scale computational modeling provides a framework for achieving this by integrating different theoretical methods across various length and time scales. llnl.gov

At the quantum mechanical level, Density Functional Theory (DFT) can be used to elucidate the electronic structure, molecular orbital distributions, and excited-state properties of individual molecules. researchgate.net This information is fundamental for understanding their optical and electronic behavior. At a larger scale, molecular dynamics (MD) simulations can model the interactions between thousands of molecules to predict how they self-assemble in the solid state or in solution. This can reveal information about crystal packing, morphology, and the formation of aggregates, which are critical for the performance of organic electronic devices.

By combining these approaches, researchers can build comprehensive models that connect the molecular design of a substituted phenanthrene to the macroscopic properties of a resulting material, such as charge mobility in an organic semiconductor or the mechanical response of a polymer composite. researchgate.net

Design of Responsive and Adaptive Materials Based on Substituted Phenanthrenes

Substituted phenanthrenes are excellent candidates for the development of "smart" materials that can change their properties in response to external stimuli. nih.gov The introduction of specific functional groups can impart responsiveness to light, heat, mechanical force, or chemical analytes. nih.gov

The unique structure of Phenanthrene, 9-(1-naphthalenylmethyl)- suggests several avenues for creating responsive materials. The bulky substituent could lead to the formation of different stable or metastable packing arrangements (polymorphs) in the solid state. This raises the possibility of mechanochromism, where applying mechanical force could induce a transition between crystalline forms with different fluorescent colors. rsc.org

Furthermore, the close proximity of the phenanthrene and naphthalene units could facilitate intramolecular interactions that are sensitive to the local environment. This could be exploited to create materials that exhibit:

Solvatochromism: A change in fluorescence color depending on the polarity of the solvent.

Vapochromism: A color change upon exposure to the vapors of specific organic compounds.

Thermochromism: A reversible change in optical properties with temperature, potentially due to phase transitions or changes in molecular conformation.

Designing these materials requires a deep understanding of how subtle changes in molecular structure influence intermolecular interactions and bulk properties. rsc.org The combination of targeted synthesis and advanced computational modeling will be essential for realizing the full potential of substituted phenanthrenes in the next generation of adaptive and interactive materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(1-naphthalenylmethyl)phenanthrene, and how can reaction-separation efficiency be improved?

  • Methodological Answer : A reaction-separation coupling method using fluorene derivatives (e.g., 9-fluorenylmethanol) can enhance phenanthrene separation from complex mixtures. For instance, Table 5 in shows that post-reaction phenanthrene purity increased from 37.83% to 83.88% under optimized conditions (pH, temperature, and catalyst). Column chromatography or HPLC (as in ) with polar stationary phases can further isolate the compound .

Q. How can 9-(1-naphthalenylmethyl)phenanthrene be structurally characterized to confirm substitution patterns?

  • Methodological Answer : Use carbon-13 and high-resolution proton NMR (250 MHz) to identify substitution at the 9-position (e.g., distinguishing phenanthrene vs. fluorenyl structures, as in ). Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) provides retention indices (e.g., RI = 1987 at 200°C) for cross-validation ( ).

Q. What are the key reactivity trends of 9-substituted phenanthrene derivatives in electrophilic substitution reactions?

  • Methodological Answer : The 9-position is sterically hindered but susceptible to electrophilic attack due to resonance stabilization. Comparative studies ( ) show that substituents like naphthalenylmethyl alter electron density, favoring reactions at adjacent positions. Kinetic assays using nitration or sulfonation can quantify reactivity shifts .

Advanced Research Questions

Q. How can conflicting data on methylphenanthrene isomer distributions in environmental samples be resolved?

  • Methodological Answer : Methylphenanthrene ratios (e.g., 9-MP/1-MP) vary with sedimentary environment and biogenic sources ( ). For example, lake sediments dominated by aquatic biota show higher 9-MP, while coal-derived samples favor 1-MP. Use pyrolysis-GC-MS coupled with biomarker analysis (e.g., terpenoids) to disentangle thermal maturity from depositional bias .

Q. Why do some 9-substituted phenanthrene derivatives exhibit visible-light absorption despite low molar extinction coefficients (e.g., λ = 420 nm)?

  • Methodological Answer : Substituents like –SCH₃ or –CN (e.g., FEN-SCH₃ in ) induce hypochromic shifts via electron donor-acceptor effects. However, low extinction coefficients (ε < 18,000 dm³mol⁻¹cm⁻¹) limit their utility as photosensitizers. Validate with fluorescence quenching assays ( ) to assess charge-transfer efficiency .

Q. What mechanistic insights explain the formation of C₁₈H₁₂ isomers (e.g., triphenylene) from 9-phenanthrenyl and vinylacetylene reactions?

  • Methodological Answer : Photoionization efficiency (PIE) curves (7.30–10.00 eV) and adiabatic ionization energies (7.60 eV for 9-(but-3-en-1-yn-1-yl)phenanthrene) differentiate isomers (). Density functional theory (DFT) simulations can model H-abstraction/vinylacetylene-addition (HAVA) pathways, resolving discrepancies between experimental and theoretical product distributions .

Q. How do conjugation-modifying substituents influence the nonlinear optical (NLO) properties of poly(phenanthrene) derivatives?

  • Methodological Answer : Substituents like ethynyl or propargyl groups ( ) alter torsion angles between phenanthrene units, enhancing hyperpolarizability. Hyper-Rayleigh scattering (HRS) reveals that disubstituted polymers achieve record β values (>1000 × 10⁻³⁰ esu). Optimize backbone rigidity via steric tuning ( ) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in phenanthrene derivative stability under UV/visible light?

  • Resolution : While 9-[(E)-2-phenylethenyl]phenanthrene absorbs at 420 nm (), its low ε limits radical photopolymerization initiation ( ). Reconcile by testing hybrid systems with co-initiators (e.g., iodonium salts) or optimizing LED wavelengths (λ = 365 nm) to match absorption peaks .

Q. Why do methylphenanthrene indices (MPI) yield conflicting maturity assessments in hydrocarbon studies?

  • Resolution : MPI values are biased by depositional environments (e.g., saline vs. freshwater; ). Apply multivariate analysis (e.g., PCA) integrating MPI with hopane/sterane ratios to correct for biotic and abiotic factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.